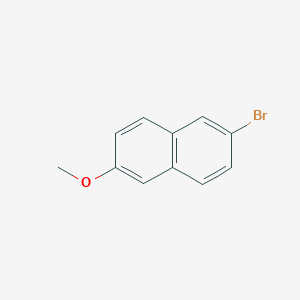

2-Bromo-6-methoxynaphthalene

Descripción

Historical Context and Evolution of Research Focus

The scientific inquiry into 2-Bromo-6-methoxynaphthalene, a brominated derivative of methoxynaphthalene, is intrinsically linked to the development of important pharmaceuticals. Historically, the primary driver for research into this compound was its role as a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comtandfonline.com The most widely recognized process for manufacturing the prominent anti-inflammatory drug Naproxen (B1676952) involves the preparation of this compound as an intermediate. google.com

Early synthetic routes to this compound often began with β-naphthol. A common sequence of reactions involved the bromination of β-naphthol to 1,6-dibromo-β-naphthol, followed by the reduction of this intermediate to 6-bromo-β-naphthol, and finally, methylation to yield this compound. google.com Over the years, research has evolved to address the environmental and toxicological concerns associated with traditional synthetic methods. tandfonline.comtandfonline.com

The evolution of research focus has been marked by a shift towards developing more efficient and environmentally benign synthetic strategies. This includes the exploration of alternative methylating agents to replace hazardous substances like dimethyl sulfate (B86663) and methyl halides. tandfonline.comtandfonline.com For instance, dimethyl carbonate (DMC) has been investigated as a greener substitute, producing only carbon dioxide and methanol (B129727) as byproducts. tandfonline.com Furthermore, innovative approaches such as site-directed nuclear bromination via two-phase electrolysis have been reported, offering high yields and regioselectivity. tandfonline.comtandfonline.com This progression reflects a broader trend in chemical research towards sustainable and safer chemical manufacturing processes.

Significance as a Key Intermediate in Organic Synthesis

This compound holds considerable significance as a key intermediate in the field of organic synthesis, primarily due to its utility in the production of valuable pharmaceutical compounds. Its most notable application is in the synthesis of (S)-6-Methoxy-α-methyl-2-naphthaleneacetic acid, commercially known as Naproxen, a widely used NSAID. tandfonline.comtandfonline.comgoogle.com The synthesis of Naproxen often utilizes this compound in a key coupling reaction. chegg.com For example, the Heck reaction of this compound with ethylene (B1197577), followed by carbonylation, is a known route to produce Naproxen. researchgate.netcore.ac.uk

Beyond Naproxen, this versatile intermediate is also employed in the synthesis of other pharmaceuticals. It serves as a precursor for Nabumetone (B1676900), another NSAID, through a Heck reaction. tandfonline.commedchemexpress.comchemicalbook.comcymitquimica.com Additionally, it is an intermediate in the preparation of Methallenestril. google.com The bromine atom and the methoxy (B1213986) group on the naphthalene (B1677914) core provide two reactive sites that allow for further molecular elaboration, making it a valuable building block for a range of complex organic molecules. cymitquimica.com Its role extends to being a starting material in the synthesis of various other naphthalene derivatives investigated for potential biological activities.

The structural features of this compound, specifically the presence of a bromine substituent, make it an ideal substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis. cymitquimica.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

Overview of Current Research Landscape and Academic Challenges

The current research landscape for this compound continues to be shaped by the pursuit of more efficient, cost-effective, and sustainable synthetic methodologies. A significant area of focus is the development of novel catalytic systems for its synthesis and subsequent reactions. For instance, research has explored the use of palladium catalysts for cross-coupling reactions involving this intermediate. researchgate.netbiosynth.com

A major academic challenge lies in minimizing the environmental impact of its production. This has led to investigations into greener reaction conditions, such as the use of microwave-assisted synthesis and environmentally benign reagents. tandfonline.comtandfonline.com The development of electrochemical methods for bromination is another promising avenue being explored to enhance regioselectivity and reduce waste. tandfonline.comtandfonline.com

Furthermore, recent research has begun to explore the potential biological activities of this compound itself and its derivatives beyond their role as synthetic intermediates. Molecular docking studies have suggested potential anti-inflammatory and tyrosine-protein inhibitor properties. medchemexpress.com Some studies have also investigated its potential as an anti-cancer agent, with molecular modeling used to predict its interaction with biological targets. researchgate.net

Academic challenges also include the precise control of stereochemistry in the synthesis of chiral drugs like Naproxen, where this compound is a key precursor. google.com Ensuring high enantiomeric purity is a critical aspect of pharmaceutical manufacturing. Additionally, the detailed study of the compound's solid-state properties, such as its crystal structure, is an area of ongoing interest.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5111-65-9 | biosynth.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₉BrO | biosynth.comsigmaaldrich.comnih.gov |

| Molecular Weight | 237.09 g/mol | biosynth.comsigmaaldrich.comnih.gov |

| Appearance | White to light beige powder | chemicalbook.comthermofisher.com |

| Melting Point | 106-109 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 160-164 °C at 3 mmHg | chemicalbook.com |

| Solubility | Soluble in DMSO, Insoluble in water | chemicalbook.com |

| InChI Key | AYFJBMBVXWNYLT-UHFFFAOYSA-N | sigmaaldrich.comnih.govchemicalbook.com |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H), 7.07 (d, J=2.8 Hz, 1H), 7.14 (dd, J=2.8, 9.2 Hz, 1H), 7.48 (dd, J=2.0, 8.8 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.62 (d, J=8.8 Hz, 1H), 7.89 (d, J=1.6 Hz, 1H) | tandfonline.com |

| ¹³C NMR (CDCl₃) | δ 55.3, 105.7, 117.0, 119.7, 128.3, 128.5, 129.5, 129.6, 130.0, 133.0, 157.9 | tandfonline.com |

| IR Spectrum | Conforms to structure | nih.govthermofisher.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Synthesis and Preparation of 2 Bromo 6 Methoxynaphthalene

Conventional Synthetic Routes and Process Optimization

Conventional methods for preparing 2-bromo-6-methoxynaphthalene often involve a sequence of reactions starting from readily available naphthol derivatives. wipo.int Process optimization focuses on improving yield, purity, and environmental sustainability by carefully controlling reaction conditions and minimizing waste. googleapis.com

Multi-Step Approaches from Naphthol Derivatives

A prevalent strategy for synthesizing this compound involves a three-step sequence starting from 2-naphthol (B1666908) (also known as β-naphthol). wipo.intgoogle.com This approach allows for precise control over the introduction of the bromo and methoxy (B1213986) groups onto the naphthalene (B1677914) ring. The general sequence involves bromination, reduction, and finally methylation. google.comwipo.int

The initial step in this multi-step synthesis is the bromination of 2-naphthol. google.comwipo.int To achieve the desired 6-bromo substitution, a common method involves the initial formation of 1,6-dibromo-2-naphthol (B94854). google.comgoogle.com This is typically accomplished by reacting 2-naphthol with bromine (Br₂) in a suitable solvent, such as a chlorinated hydrocarbon like methylene (B1212753) chloride. google.com To enhance the efficiency and prevent the formation of by-products, an oxidizing agent like hydrogen peroxide may be used to regenerate bromine from the hydrogen bromide (HBr) formed during the reaction. The reaction temperature is carefully controlled, often ranging from -5°C to 38°C. google.com

Alternatively, 2-methoxynaphthalene (B124790) can be directly brominated. google.com This reaction, when carried out with bromine in a carboxylic acid solvent like acetic acid, also leads to the formation of 1,6-dibromo-2-methoxynaphthalene (B3014816). google.com

Table 1: Key Parameters for the Bromination of Naphthol Derivatives

| Starting Material | Brominating Agent | Solvent | Key Conditions | Product |

| 2-Naphthol | Bromine (Br₂) | Methylene Chloride | 5-10% molar excess of bromine. google.com | 1,6-Dibromo-2-naphthol |

| 2-Methoxynaphthalene | Bromine (Br₂) | Acetic Acid | --- | 1,6-Dibromo-2-methoxynaphthalene |

Following the formation of the dibrominated intermediate, a selective reduction (dehalogenation) is performed to remove the bromine atom at the 1-position, yielding the desired 6-bromo isomer. google.comgoogle.com

When starting with 1,6-dibromo-2-naphthol, the reduction is commonly carried out using a reducing agent like sodium bisulfite (NaHSO₃) or other alkali sulfites. google.com This reaction is often conducted in a butanol solvent system under controlled pH, typically around 8, which is maintained by the gradual addition of a base such as sodium hydroxide. The reaction is typically heated to around 94°C.

In the case of 1,6-dibromo-2-methoxynaphthalene, the dehalogenation can be achieved using metallic iron powder or chips. google.com This process is notable for being a "bromo-debromo" reaction that can be performed in the same reaction vessel without isolating the dibromo intermediate. google.com The presence of hydrobromic acid is crucial for this step. Another approach involves regioselective hydrodebromination using hydrogen gas with a tungsten carbide-based catalyst. google.com

The final step in this multi-step synthesis is the methylation of the hydroxyl group of 6-bromo-2-naphthol (B32079) to form this compound. google.comwipo.int Various methylating agents can be employed for this purpose.

Commonly used reagents include dimethyl sulfate (B86663) and methyl halides such as methyl bromide. tandfonline.comgoogleapis.com The methylation with methyl bromide is often carried out in a solvent like butanol at temperatures around 50°C and near atmospheric pressure. google.comgoogle.com The molar ratio of methyl bromide to 6-bromo-2-naphthol is carefully controlled, typically around 1.1 to 1. google.com

Concerns over the toxicity and environmental impact of traditional methylating agents have led to the exploration of greener alternatives. tandfonline.com Dimethyl carbonate (DMC) has emerged as an environmentally benign substitute, with the only by-products being carbon dioxide and methanol (B129727). tandfonline.com This reaction can be carried out at elevated temperatures (130-135°C) in the presence of a catalytic amount of a base like potassium carbonate and a phase transfer catalyst such as tetrabutylammonium (B224687) chloride. tandfonline.com

Table 2: Comparison of Methylating Agents for 6-Bromo-2-naphthol

| Methylating Agent | Solvent | Key Conditions | Advantages/Disadvantages |

| Dimethyl Sulfate | Ethylene (B1197577) Dichloride | 100°C, controlled amounts of NaOH and water. googleapis.com | High yield but generates hazardous waste. googleapis.com |

| Methyl Bromide | Butanol | ~50°C, near atmospheric pressure. google.comgoogle.com | Effective, but methyl bromide is a gas and has limited utility. tandfonline.com |

| Dimethyl Carbonate (DMC) | No additional solvent | 130-135°C, catalytic base and phase transfer catalyst. tandfonline.com | Environmentally benign substitute. tandfonline.com |

Electrophilic Aromatic Substitution for Naphthalene Functionalization

The synthesis of this compound can also be viewed through the lens of electrophilic aromatic substitution on the naphthalene ring system. google.comgoogle.com The naphthalene ring is generally more reactive towards electrophilic substitution than benzene. bas.bg The substituents already present on the ring play a crucial role in directing the position of the incoming electrophile. google.comgoogle.com

In the context of 2-methoxynaphthalene, the methoxy group (-OCH₃) is an activating, ortho-, para-directing group. savemyexams.com This means it increases the electron density of the naphthalene ring, particularly at the positions ortho and para to itself, making these sites more susceptible to attack by electrophiles. libretexts.orgmsu.edu The para-position (position 6) is generally favored over the ortho-positions (positions 1 and 3) for electrophilic substitution, partly due to steric hindrance at the ortho positions. stackexchange.com

Therefore, in the direct bromination of 2-methoxynaphthalene, the incoming bromine electrophile is directed preferentially to the 6-position, leading to the formation of this compound. However, as seen in the multi-step syntheses, reaction conditions can be manipulated to also yield the 1,6-dibromo derivative. google.com The careful control of these conditions is essential for achieving high regioselectivity. tandfonline.com

Electrochemical Synthesis for Enhanced Regioselectivity

Electrochemical methods present a highly promising route for the synthesis of this compound, notable for their high regioselectivity. This approach involves the two-phase electrolysis of 2-methoxynaphthalene and sodium bromide, which has been reported to produce high yields of the desired product. tandfonline.com The ability to precisely control the reaction through an electric current allows for site-directed nuclear bromination, offering a clean and efficient alternative to traditional chemical oxidants. tandfonline.com The high yield and regioselectivity of this electrochemical method suggest its potential for future industrial applications. tandfonline.com

Advancements in Sustainable and Green Synthesis Protocols

In line with the growing emphasis on environmentally conscious chemical manufacturing, several green synthesis protocols for this compound have been developed. These methods aim to reduce the use of hazardous reagents and minimize waste generation.

Microwave-assisted organic synthesis has been effectively utilized to expedite the preparation of this compound. This technique significantly reduces reaction times compared to conventional heating methods. ujms.net An efficient synthesis has been developed using tetramethylammonium (B1211777) chloride as a methylating agent under microwave-assisted conditions. tandfonline.com The use of superheated microwave conditions has also been crucial in the synthesis of related intermediates, highlighting the technology's ability to drive reactions that may be sluggish under standard heating. ujms.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate | Can be significantly higher |

A key step in one of the synthetic routes to this compound involves the methylation of 6-bromo-2-naphthol. Traditional methylating agents like dimethyl sulfate and methyl halides pose serious toxicological and environmental risks. tandfonline.com Dimethyl carbonate (DMC) has emerged as an environmentally benign substitute. tandfonline.com The use of DMC is advantageous as the only by-products are carbon dioxide and methanol, which can be easily removed from the reaction medium. tandfonline.com This process can be performed using only a catalytic amount of base and without the need for an additional solvent. tandfonline.com The methylation of the precursor 2-naphthol to 2-methoxynaphthalene has also been successfully achieved using dimethyl carbonate in a continuous-flow gas-phase reaction, demonstrating a green approach with high yields and reduced waste. core.ac.ukacs.org

Catalytic methods play a crucial role in enhancing the efficiency of synthesizing this compound and its precursors. In the methylation of 2-naphthol with dimethyl carbonate, catalysts such as calcined-hydrotalcite (CHT) supported on hexagonal mesoporous silica (B1680970) (HMS) have been studied. researchgate.netresearchgate.net These solid base catalysts allow for the reaction to proceed efficiently, and they can be easily recovered and reused. researchgate.net The use of palladium catalysts, such as Pd(OAc)₂, is critical in the subsequent Heck reaction of this compound for the synthesis of drugs like Naproxen (B1676952). cdnsciencepub.com Research into ligandless palladium catalysts is also underway to reduce costs and improve catalyst recyclability. cdnsciencepub.com

Synthesis of Key Derivatives and Structural Analogs for Research Purposes

2-(Bromoacetyl)-6-methoxynaphthalene (B52980) is a valuable derivative used in further chemical syntheses. One method for its preparation involves the Friedel-Crafts acylation of 6-methoxynaphthalene. In this reaction, 2-methoxynaphthalene reacts with acetyl chloride in a solvent like nitrobenzene, catalyzed by aluminum chloride, to yield 2-acetyl-6-methoxynaphthalene. This intermediate can then be brominated to form 2-(bromoacetyl)-6-methoxynaphthalene. researchgate.net An alternative approach is the direct α-bromination of 2-acetyl-6-methoxynaphthalene. ekb.eg For instance, selective α-bromination of aralkyl ketones can be achieved using reagents like phenyltrimethylammonium (B184261) tribromide. researchgate.net

Table 2: Reagents for the Synthesis of 2-(Bromoacetyl)-6-methoxynaphthalene via Friedel-Crafts Acylation

| Role | Chemical |

|---|---|

| Starting Material | 6-Methoxynaphthalene |

| Acylating Agent | Acetyl chloride |

| Catalyst | Aluminum chloride |

| Solvent | Nitrobenzene |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxynaphthalene |

| 2-(Bromoacetyl)-6-methoxynaphthalene |

| 2-Acetyl-6-methoxynaphthalene |

| 6-Bromo-2-naphthol |

| 2-Naphthol |

| Dimethyl carbonate |

| Tetramethylammonium chloride |

| Dimethyl sulfate |

| Methyl halide |

| Sodium bromide |

| Aluminum chloride |

| Acetyl chloride |

| Nitrobenzene |

| Phenyltrimethylammonium tribromide |

Synthesis of 2-Fluoro-6-methoxynaphthalene (for comparative mechanistic studies)

The synthesis of 2-Fluoro-6-methoxynaphthalene is crucial for comparative mechanistic investigations against its bromo-analog. Different synthetic strategies can be employed, with the choice of method often depending on the desired point of comparison, such as the mechanism of halogen introduction onto the naphthalene core. Key methods include direct fluorination of a precursor and halogen exchange reactions.

Direct Fluorination of 6-Methoxynaphthalene

One of the primary methods for synthesizing 2-Fluoro-6-methoxynaphthalene involves the direct electrophilic fluorination of 6-methoxynaphthalene. smolecule.com This approach utilizes powerful fluorinating agents to introduce a fluorine atom onto the aromatic ring. The regioselectivity of this reaction is of significant mechanistic interest, as the methoxy group directs substitution. Agents such as Selectfluor (N-fluorobis(phenyl)sulfonimide) are commonly used under controlled conditions to achieve this transformation. smolecule.com The mechanism proceeds via an electrophilic aromatic substitution pathway, where the fluorinating agent delivers an electrophilic fluorine species to the electron-rich naphthalene ring.

Palladium-Catalyzed Fluorination (Halogen Exchange)

For direct comparison with the synthesis of this compound, palladium-catalyzed fluorination of an aryl halide or triflate precursor is highly relevant. smolecule.com This method, often referred to as a halogen exchange (Halex) reaction, can utilize this compound itself as the starting material. The reaction typically involves a palladium(0) or palladium(II) catalyst with specialized bulky ligands, such as t-BuBrettPhos, and a fluoride (B91410) source like cesium fluoride (CsF) or silver fluoride (AgF). smolecule.com The proposed mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by a transmetalation step with the fluoride source, and finally, reductive elimination to yield the 2-Fluoro-6-methoxynaphthalene product. smolecule.com

Another related substrate for this catalytic approach is 2-Triflate-6-methoxynaphthalene. Using palladium acetate (B1210297) (Pd(OAc)₂) and cesium fluoride in a solvent like dimethylformamide (DMF) can produce the desired fluoro compound in good yields. smolecule.com

The table below summarizes key synthetic routes for 2-Fluoro-6-methoxynaphthalene.

| Starting Material | Reagents/Catalysts | Product | Key Findings/Mechanism |

| 6-Methoxynaphthalene | Selectfluor or N-fluorobenzenesulfonimide | 2-Fluoro-6-methoxynaphthalene | Direct electrophilic aromatic substitution. smolecule.com |

| This compound | Pd(0) or Pd(II) complexes (e.g., with t-BuBrettPhos), Fluorinating agent (e.g., CsF, AgF) | 2-Fluoro-6-methoxynaphthalene | Palladium-catalyzed halogen exchange (Halex) reaction. smolecule.com |

| 2-Triflate-6-methoxynaphthalene | Pd(OAc)₂, CsF, DMF | 2-Fluoro-6-methoxynaphthalene | Palladium-catalyzed nucleophilic substitution of the triflate group. smolecule.com |

These synthetic pathways provide a robust platform for conducting comparative mechanistic studies. By altering the halogen and the method of its introduction, researchers can gain deeper insights into the electronic effects and reaction dynamics governing the functionalization of the 6-methoxynaphthalene scaffold.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxynaphthalene

Pathways of Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-bromo-6-methoxynaphthalene, involving the displacement of the bromo group by a nucleophile. cymitquimica.com The feasibility and rate of these reactions are significantly influenced by the electronic properties of the naphthalene (B1677914) system and the substituents present.

The bromine atom at the 2-position of the naphthalene ring serves as a leaving group in nucleophilic substitution reactions. cymitquimica.com Its reactivity is enhanced, making it susceptible to displacement by various nucleophiles. For instance, SNAr reactions can be facilitated by appropriate catalysts, allowing for the replacement of the bromine atom with other functional groups. smolecule.com However, the reactivity can be sluggish in certain cases. For example, SNAr substitutions with diphenylmethanamine are slow compared to analogous reactions with fluorine-containing naphthalenes, where the higher electronegativity of fluorine enhances reactivity.

In some instances, the methoxy (B1213986) group itself can be the subject of nucleophilic displacement, particularly when the ring is activated by other electron-withdrawing groups. Studies on 2-alkylsulfonyl, -phenoxysulfonyl, or -sulfamoyl substituted 1-methoxynaphthalenes have shown that the 1-methoxy group can be displaced by Grignard reagents.

The specific positioning of the methoxy group can also lead to unique reactivity profiles compared to its analogs. For example, the sec-butoxy substitution in 2-bromo-6-(sec-butoxy)naphthalene (B6332895) influences its reactivity and solubility compared to other similar compounds. smolecule.com

Electrophilic Aromatic Substitution (EAS) of BMN Derivatives

While the primary focus is often on nucleophilic substitution at the bromo-substituted carbon, the naphthalene ring of this compound and its derivatives can also undergo electrophilic aromatic substitution (EAS). The methoxy group, being an activating and ortho-, para-directing group, influences the position of incoming electrophiles. smolecule.com This allows for the introduction of various substituents at specific positions on the binaphthyl core, enabling precise structural control. smolecule.com

For instance, the chloromethyl group in 6-bromo-1-(chloromethyl)-2-methoxynaphthalene (B1269279) can act as an electrophilic site, readily participating in nucleophilic substitution reactions. vulcanchem.com Similarly, the acetyl group in 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) can participate in various reactions, including nucleophilic substitutions and condensation reactions. cymitquimica.com The bromine atom itself can also participate in electrophilic aromatic substitution reactions. cymitquimica.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals. ambeed.com

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction)

Palladium catalysts are extensively used to facilitate cross-coupling reactions involving this compound. Notable examples include the Heck, Suzuki-Miyaura, and Sonogashira reactions. These reactions are pivotal in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and nabumetone (B1676900). medchemexpress.comimmunomart.comtargetmol.com

The Heck reaction , a palladium-catalyzed reaction between an aryl halide and an alkene, is a prominent application of this compound. numberanalytics.com For example, the synthesis of naproxen can be achieved through the Heck reaction of this compound with ethylene (B1197577), followed by carbonylation. scispace.comcdnsciencepub.com Similarly, nabumetone is synthesized via a Heck reaction. targetmol.comchemicalbook.com The efficiency of the Heck reaction is highly dependent on the catalyst system, including the choice of palladium precursor and ligands. numberanalytics.com Research has focused on developing highly active catalysts to improve reaction yields and conditions. scispace.comcdnsciencepub.com For instance, a C,N-palladacycle-catalyzed Mizoroki-Heck arylation of this compound with ethylene has been optimized to achieve high selectivity for the naproxen precursor. nih.gov

The Suzuki-Miyaura cross-coupling , which couples an aryl halide with an organoboron compound, is another important reaction. This compound exhibits distinct reactivity in these couplings. Studies have shown that palladium complexes with specific ligands can achieve near-quantitative yields. However, modest conversions have been observed when it is coupled with sterically hindered aryl boronic acids. academie-sciences.fr The reaction rate can also be surprisingly higher compared to other aryl bromides like 4-bromoanisole (B123540) under certain conditions. researchgate.net

Other palladium-catalyzed reactions include borylation , where this compound is coupled with a boron reagent to form arylboronates, which are themselves useful synthetic intermediates. beilstein-journals.org Mechanochemical methods have been developed for this transformation, offering a solvent-free approach. beilstein-journals.org

Below is a data table summarizing the conversion rates of this compound in various palladium-catalyzed Heck reactions with different substituted styrenes.

| Entry | Styrene (B11656) Substituent (R) | Catalyst | Conversion (%) |

| 1 | o-Cl | 2a | 38 |

| 2 | m-Cl | 2a | 70 |

| 3 | p-Cl | 2a | 92 |

| 4 | p-Bromo | 2a | 17 |

| 5 | o-Methoxy | 2a | 99 |

| 6 | o-Cl | 2b | 60 |

| 7 | m-Cl | 2b | 56 |

| 8 | p-Cl | 2b | 79 |

| 9 | o-Cl | 2c | 55 |

| 10 | m-Cl | 2c | 63 |

| 11 | p-Cl | 2c | 79 |

| Reaction conditions: 2-bromo-6-methoxy naphthalene (1.00 mmol), olefin (1.20 mmol), K2CO3 (1.2 mmol) and 0.01 mmol catalyst in NMP (2 mL), 140 °C, 6h. Conversions were determined by GC based on aryl halide. dergipark.org.tr |

This table illustrates that the electronic nature of the substituent on the styrene affects the reaction yield, with electron-donating groups like methoxy leading to higher conversions. dergipark.org.tr

Strategies for Functionalization and Derivatization

This compound serves as a crucial building block for the synthesis of more complex molecules, largely owing to the reactivity of its bromo and methoxy substituents. A primary application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and nabumetone.

The functionalization of BMN is frequently achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, is a prominent method used to introduce new carbon-carbon bonds. A key industrial application involves the reaction of BMN with ethylene, catalyzed by palladium complexes, which serves as a step in the synthesis of naproxen. cdnsciencepub.com Beyond simple alkenes, various substituents—including ethynyl (B1212043), aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups—can be introduced onto the naphthalene core using palladium- and copper-catalyzed cross-coupling reactions. researchgate.netacs.org

The bromine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for its replacement by nucleophiles such as amines and thiols to create a range of derivatives. Furthermore, BMN can be converted into its corresponding Grignard reagent by reacting it with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). drugfuture.com This organometallic intermediate is a powerful nucleophile, enabling subsequent reactions, such as condensation with ketones. drugfuture.com

Another significant derivatization strategy involves the Sonogashira coupling, an organometallic reaction catalyzed by palladium(0) and copper(I), to couple BMN with terminal alkynes like 3-butyn-2-ol. google.com BMN is also utilized as a starting material in the synthesis of 2-bromo-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (Br-DNTT), a precursor for soluble organic semiconductors. This synthesis pathway involves chemoselective metalation and cross-coupling reactions that preserve the bromo group for later functionalization. researchgate.netacs.org

Table 1: Selected Functionalization Reactions of this compound (BMN)

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Heck Reaction | Ethylene, Pd Catalyst | 2-Vinyl-6-methoxynaphthalene | cdnsciencepub.com |

| Cross-Coupling | Various, Pd and Cu catalysts | Substituted naphthalenes (aryl, alkyl, etc.) | researchgate.netacs.org |

| Grignard Formation | Mg, THF | 6-Methoxy-2-naphthylmagnesium bromide | drugfuture.com |

| Sonogashira Coupling | 3-Butyn-2-ol, Pd(0), Cu(I) | 4-(6-Methoxy-2-naphthyl)-butyn-2-ol | google.com |

| Nucleophilic Substitution | Amines, Thiols | 2-Amino/Thio-6-methoxynaphthalene derivatives |

Redox Chemistry and Associated Transformations

The redox chemistry of this compound and its derivatives involves transformations at the methoxy group, the aromatic bromine, and other functional groups introduced during derivatization.

Oxidation Reactions (e.g., of Methoxy Group)

While less common than substitution reactions, this compound can undergo oxidation. More specifically, the methoxy group on BMN derivatives is susceptible to oxidation. For example, the methoxy group of 2-(bromoacetyl)-6-methoxynaphthalene (B52980) can be oxidized to a carbonyl group, yielding 2-(bromoacetyl)-6-naphthoquinone. Similarly, for the derivative 2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one, the methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions (e.g., of Bromoacetyl Group in derivatives, or reductive dehalogenation)

Reduction reactions are critical for modifying BMN and its derivatives. These reactions can target functional groups on side chains or the halogen atom on the naphthalene ring itself.

Reduction of Derivatives: The bromoacetyl group in derivatives like 2-(bromoacetyl)-6-methoxynaphthalene is readily reduced. Using a reducing agent such as lithium aluminum hydride (LiAlH₄), the bromoacetyl group can be converted to an acetyl group. The carbonyl group in other derivatives, such as 2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one, can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄).

Reductive Dehalogenation: The carbon-bromine bond in BMN can be cleaved through reductive dehalogenation. An electrochemical method has been demonstrated for the dehalogenative deuteration of this compound, where D₂O serves as the deuterium (B1214612) source in a catalyst-free process, yielding deuterated 6-methoxynaphthalene with high efficiency. chinesechemsoc.org The general order of reactivity for reductive hydrodehalogenation is I > Br > Cl > F, making the C-Br bond susceptible to cleavage under various conditions. acs.org This type of reaction is also seen in the synthesis of BMN itself, where 1,6-dibromo-2-naphthol (B94854) is selectively reduced to 6-bromo-2-naphthol (B32079) using sodium bisulfite, removing the bromine at the C-1 position. Another method involves the dehalogenation of 1,6-dibromo-2-methoxynaphthalene (B3014816) using metallic iron to produce BMN. google.com

Table 2: Redox Reactions of BMN and Its Derivatives

| Substrate | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Bromoacetyl)-6-methoxynaphthalene | Oxidation | Oxidizing Agent | 2-(Bromoacetyl)-6-naphthoquinone | |

| 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | Oxidation | Oxidizing Agent | Corresponding aldehyde or carboxylic acid | |

| 2-(Bromoacetyl)-6-methoxynaphthalene | Reduction | LiAlH₄ | 2-Acetyl-6-methoxynaphthalene | |

| 2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one | Reduction | NaBH₄, Methanol (B129727) | 1-(6-Methoxynaphthalen-2-yl)propan-2-ol | |

| This compound | Reductive Dehalogenation | Electrochemical, D₂O | Deuterated 6-methoxynaphthalene | chinesechemsoc.org |

| 1,6-Dibromo-2-methoxynaphthalene | Reductive Dehalogenation | Metallic Iron | This compound | google.com |

Condensation Reactions Involving BMN Derivatives

This compound and its derivatives are valuable partners in condensation reactions to build larger molecular scaffolds. BMN itself can undergo palladium-catalyzed condensation with ketones and alcohols. For example, it reacts with 3-buten-2-one in the presence of PdCl₂, triphenylphosphine (B44618) (PPh₃), and potassium carbonate to form 4-(6-methoxy-2-naphthyl)-3-buten-2-one. drugfuture.com A similar condensation occurs with 3-buten-2-ol (B146109) using a palladium acetate (B1210297) or palladium chloride catalyst with PPh₃ and sodium bicarbonate. drugfuture.com

Derivatives of BMN also participate in important condensation reactions. The Grignard reagent formed from BMN can be condensed with 3-buten-2-one. drugfuture.com Another derivative, 2-(bromoacetyl)-6-methoxynaphthalene, can react with various aldehydes or ketones. In a more complex example, 2-acetyl-5-bromo-6-methoxynaphthalene undergoes condensation with an alkyl acetate in the presence of an alkaline alcoholate to produce 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, an intermediate in the synthesis of nabumetone. google.com

Table 3: Condensation Reactions with BMN and Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | 3-Buten-2-one | PdCl₂, PPh₃, K₂CO₃ | 4-(6-Methoxy-2-naphthyl)-3-buten-2-one | drugfuture.com |

| This compound | 3-Buten-2-ol | Pd(OAc)₂ or PdCl₂, PPh₃, NaHCO₃ | 4-(6-Methoxy-2-naphthyl)-3-buten-2-one | drugfuture.com |

| 2-Acetyl-5-bromo-6-methoxynaphthalene | Alkyl acetate | Alkaline alcoholate | 4-(5-Bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | google.com |

| 2-(Bromoacetyl)-6-methoxynaphthalene | Aldehydes or Ketones | Not specified | Larger, complex molecules |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the structural intricacies of 2-bromo-6-methoxynaphthalene. These methods probe the characteristic vibrations of the molecule's constituent bonds and functional groups, offering a unique fingerprint of its molecular architecture.

The FT-IR spectrum of this compound has been recorded and analyzed to identify its fundamental vibrational modes. researchgate.net Experimental data is often complemented by theoretical calculations, such as those using Density Functional Theory (DFT), to achieve a more precise assignment of the observed spectral bands. researchgate.netresearchgate.net The KBr pellet technique is a common method for obtaining the FT-IR spectrum of solid samples like this compound. researchgate.net

A detailed study combined experimental FT-IR analysis with DFT calculations using the B3LYP/6-311++G(d,p) basis set. researchgate.net This approach allows for the correlation of experimentally observed frequencies with theoretically predicted vibrational modes.

Table 1: Selected Experimental and Theoretical FT-IR Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Theoretical FT-IR (cm⁻¹) | Assignment |

| 3065 | 3068 | Aromatic C-H stretching |

| 2960 | 2963 | Asymmetric CH₃ stretching |

| 1605 | 1607 | C=C stretching of the naphthalene (B1677914) ring |

| 1260 | 1262 | Asymmetric C-O-C stretching |

| 1028 | 1030 | Symmetric C-O-C stretching |

| 855 | 857 | C-H out-of-plane bending |

| 680 | 682 | C-Br stretching |

Data sourced from theoretical and experimental studies. researchgate.net

Complementing FT-IR spectroscopy, FT-Raman analysis provides further insights into the vibrational modes of this compound, particularly for non-polar bonds. researchgate.net Similar to FT-IR, the interpretation of the FT-Raman spectrum is greatly enhanced by theoretical calculations. researchgate.netresearchgate.net

Theoretical and experimental investigations on the FT-Raman spectrum of this compound have been performed, allowing for a comprehensive vibrational analysis. researchgate.net

Table 2: Selected Experimental and Theoretical FT-Raman Vibrational Frequencies and Assignments for this compound

| Experimental FT-Raman (cm⁻¹) | Theoretical FT-Raman (cm⁻¹) | Assignment |

| 3060 | 3063 | Aromatic C-H stretching |

| 1625 | 1628 | C=C stretching of the naphthalene ring |

| 1380 | 1383 | CH₃ deformation |

| 1235 | 1238 | In-plane C-H bending |

| 760 | 763 | Ring breathing mode |

| 235 | 238 | C-C-Br bending |

Data sourced from theoretical and experimental studies. researchgate.net

To ensure accurate assignment of the observed vibrational bands in both FT-IR and FT-Raman spectra, Potential Energy Distribution (PED) analysis is employed. researchgate.netresearchgate.net PED calculations, often performed using software like VEDA, quantify the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net This allows for a detailed and unambiguous assignment of all vibrational modes. researchgate.net

For this compound, vibrational assignments have been carried out using PED analysis based on DFT calculations. researchgate.net This has enabled a thorough understanding of the nature of each vibrational mode, confirming the coupling and delocalization of vibrations within the molecule.

Table 3: Potential Energy Distribution (PED) for Selected Vibrational Modes of this compound

| Wavenumber (cm⁻¹) | Assignment | PED Contribution (%) |

| 1607 | C=C stretching | 85% C=C str, 10% C-H bend |

| 1262 | Asymmetric C-O-C stretching | 75% C-O-C asym str, 15% CH₃ rock |

| 682 | C-Br stretching | 90% C-Br str, 5% C-C-C bend |

Data represents a conceptual illustration based on findings from PED analysis. researchgate.net

Electronic Spectroscopy and Photophysical Properties

The electronic properties of this compound have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, providing information on its electronic transitions and the influence of its substituents on these properties.

The UV-Vis spectrum of this compound, typically recorded in a solvent like DMSO, reveals the electronic transitions occurring within the molecule upon absorption of UV or visible light. researchgate.net The absorption maxima (λmax) correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to predict the electronic transitions and compare them with the experimental UV-Vis spectrum. researchgate.net For this compound, the HOMO-LUMO energy gap has been calculated to be 4.208 eV, which provides an indication of the molecule's stability. researchgate.netresearchgate.net

Table 4: Experimental and Theoretical UV-Vis Absorption Data for this compound

| Experimental λmax (nm) | Theoretical λmax (nm) | Electronic Transition |

| 331 | 335 | π → π |

| 285 | 288 | π → π |

| 245 | 248 | n → π* |

Data sourced from experimental and theoretical UV-Vis analyses. researchgate.net

The presence of both an electron-donating group (methoxy, -OCH₃) and an electron-withdrawing group (bromo, -Br) on the naphthalene scaffold suggests the possibility of intramolecular charge transfer (ICT) within the molecule. units.it ICT refers to the transfer of electron density from the donor to the acceptor portion of a molecule upon photoexcitation. ossila.com

Studies on naphthalimide derivatives, which share a similar aromatic core, have shown that substitution with donor and acceptor groups can lead to significant ICT character. units.it In the case of this compound, the delocalization of electron density, which can be studied using Natural Bond Orbital (NBO) analysis, provides insights into the stability conferred by these charge transfer interactions. researchgate.netresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) further helps in understanding the charge transfer characteristics of the molecule. researchgate.net The electron density is expected to shift from the methoxy-substituted part of the naphthalene ring to the bromo-substituted part during electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a set of signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.com

The aromatic region of the spectrum is complex due to the spin-spin coupling between adjacent protons on the naphthalene ring. The signals for the six aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and methoxy substituents. The methoxy group introduces a sharp singlet signal, typically found in the upfield region around δ 3.9 ppm, corresponding to its three equivalent protons. nii.ac.jp

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | ~3.9 | Singlet (s) |

| Aromatic H | ~7.0 - 8.0 | Multiplet (m) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework of the molecule. chemicalbook.comspectrabase.com The spectrum for this compound will exhibit 11 distinct signals, one for each unique carbon atom in the structure. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atom of the methoxy group (-OCH₃) is expected to resonate at approximately δ 55.9 ppm. nii.ac.jp The ten carbons of the naphthalene ring will appear in the aromatic region (δ 100-160 ppm). The carbon atom directly bonded to the bromine (C-2) will be significantly influenced by the halogen's electronegativity, and its signal is expected around δ 117 ppm. The carbon attached to the methoxy group (C-6) will appear further downfield, around δ 158 ppm, due to the deshielding effect of the oxygen atom. The remaining aromatic carbon signals will be distributed throughout the aromatic region. chemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~129.0 |

| C2 (C-Br) | ~117.0 |

| C3 | ~129.5 |

| C4 | ~128.0 |

| C4a | ~130.0 |

| C5 | ~106.0 |

| C6 (C-O) | ~158.0 |

| C7 | ~119.0 |

| C8 | ~129.8 |

| C8a | ~135.0 |

| OCH₃ | ~55.9 |

Note: The assignments are based on typical values for substituted naphthalenes and may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₉BrO, the expected monoisotopic mass is approximately 235.98 Da. nih.gov

In a typical mass spectrum of BMN, the molecular ion peak ([M]⁺) would be observed as a characteristic doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio. This results in two peaks of almost equal intensity at m/z values corresponding to [C₁₁H₉⁷⁹BrO]⁺ and [C₁₁H₉⁸¹BrO]⁺.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for aromatic ethers and halides. Common fragmentation events include the loss of the bromine atom (Br•) or the methoxy group (-OCH₃). The loss of a bromine radical would lead to a fragment ion at m/z 157. The loss of the methyl group from the methoxy moiety (•CH₃) would result in a fragment at m/z 221/223, while the loss of the entire methoxy radical (•OCH₃) would produce a fragment ion at m/z 205/207.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

| 236/238 | [C₁₁H₉BrO]⁺ | Molecular Ion ([M]⁺) |

| 221/223 | [M - CH₃]⁺ | Loss of a methyl radical |

| 205/207 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 157 | [M - Br]⁺ | Loss of a bromine radical |

| 128 | [C₁₀H₈]⁺ | Loss of Br and CO |

Crystallographic Studies of BMN and its Derivatives

While detailed crystallographic data for this compound itself is not widely published, studies on its derivatives provide valuable insights into the potential solid-state arrangement and intermolecular interactions. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and the three-dimensional packing of molecules in a crystal lattice.

A notable derivative, 6-methoxy-2-naphthaldehyde (B117158), which can be prepared from BMN, has been a subject of single-crystal X-ray diffraction studies. spiedigitallibrary.org These investigations have revealed that 6-methoxy-2-naphthaldehyde crystallizes in the orthorhombic system. spiedigitallibrary.orgresearchgate.net Different studies have reported the space group as either P2₁2₁2₁ or Pcab, with specific cell parameters determined. spiedigitallibrary.orgresearchgate.netjst.go.jp For instance, one study reported an orthorhombic system with the space group P2₁2₁2₁ and cell parameters a = 15.657 Å, b = 16.385 Å, and c = 7.491 Å. spiedigitallibrary.org Another study reported the space group as Pcab with cell parameters a = 7.4720(8) Å, b = 15.6800(11) Å, and c = 16.4010(15) Å. researchgate.netjst.go.jp These studies provide a foundational understanding of how the methoxynaphthalene core can be organized in a crystalline solid.

The analysis of such derivative structures helps in understanding the influence of substituent groups on the crystal packing and non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary tool for investigating 2-bromo-6-methoxynaphthalene. Specifically, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has been employed to perform calculations, often using software like GAUSSIAN 09W. researchgate.netresearchgate.net This level of theory has been shown to provide reliable results for geometries and energies at a reasonable computational cost. researchgate.net

Optimized Molecular Geometries and Conformational Analysis

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional structure. researchgate.net These calculations provide precise information on bond lengths and bond angles. researchgate.net The naphthalene (B1677914) ring system is found to be essentially planar, with the bromo and methoxy (B1213986) substituents lying slightly out-of-plane to minimize steric hindrance. Conformational analysis, particularly concerning the rotatable bonds in substituents, helps in understanding the molecule's flexibility and preferred spatial arrangements.

Table 1: Selected Geometric Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | Data not available in search results |

| C-O (methoxy) | Data not available in search results |

| O-CH3 (methoxy) | Data not available in search results |

| C-C (naphthalene) | Data not available in search results |

| C-C-C (naphthalene) | Data not available in search results |

| Note: Specific bond lengths and angles were not available in the provided search results. This table is a template for where such data would be presented. |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgresearchgate.net A larger energy gap suggests higher stability and lower reactivity, while a smaller gap indicates the opposite. semanticscholar.org

For this compound, the HOMO-LUMO energy gap has been calculated to be 4.208 eV, which suggests a high degree of stability for the molecule. researchgate.net These calculations were performed using the TD-DFT method. researchgate.net The energies of the HOMO and LUMO orbitals also allow for the determination of various global reactivity parameters. researchgate.net

Table 2: Calculated Energy Values for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap | 4.208 researchgate.net |

| Note: Specific HOMO and LUMO energy values were not available in the provided search results. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, MEP analysis helps in predicting the reactive sites for interactions with other molecules. researchgate.net

Electron Localization Function (ELF) and Fukui Function Analysis

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, helping to identify bonding and non-bonding electron pairs. researchgate.net Fukui function analysis is another method used to determine local reactivity, pinpointing the specific atoms within the molecule that are most likely to undergo electrophilic or nucleophilic attack. researchgate.net Both ELF and Fukui calculations have been employed to comprehensively map the reactive areas of this compound. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of this compound. researchgate.net This method is used to calculate properties such as UV-Vis absorption spectra, which correspond to electronic transitions between different energy levels. researchgate.net The theoretical spectrum for this compound has been calculated using TD-DFT with the B3LYP/6-311++G(d,p) level of theory in a DMSO solvent for ten excitation states. researchgate.net

Applications and Research Utility of 2 Bromo 6 Methoxynaphthalene in Diverse Fields

Role as a Pharmaceutical Intermediate in Drug Synthesis

2-Bromo-6-methoxynaphthalene is a well-established and active intermediate in the production of several important pharmaceutical agents. medchemexpress.comambeed.com Its utility spans across different therapeutic categories, most notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Precursor in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound serves as a key starting material for the synthesis of widely used NSAIDs, which are instrumental in managing pain and inflammation. medchemexpress.com

This compound is a pivotal intermediate in the manufacturing of Naproxen (B1676952), a prominent anti-inflammatory drug. google.comtandfonline.comtandfonline.com One of the common synthetic routes involves the use of this compound. google.com A key step in some synthetic strategies for Naproxen is the coupling reaction of this compound to form 2-methoxy-6-vinylnaphthalene. chegg.com Although various methods exist for Naproxen synthesis, processes involving this compound are well-documented in scientific literature. google.comgoogle.com

| Starting Material | Key Intermediate | Final Product |

| 2-Naphthol (B1666908) | This compound | Naproxen |

This table provides a simplified overview of a synthetic pathway to Naproxen.

Similarly, this compound is a crucial precursor in the synthesis of Nabumetone (B1676900), another significant NSAID. medchemexpress.comambeed.comtandfonline.comtandfonline.comchemicalbook.com The synthesis often involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, where this compound is a key reactant. medchemexpress.comchemicalbook.com Other synthetic approaches have also been developed, starting from precursors like 2-(bromomethyl)-6-methoxynaphthalene, but the route from this compound remains a notable method. scispace.com

| Precursor | Reaction Type | Product |

| This compound | Heck Reaction | Nabumetone |

This table illustrates the role of this compound in a common synthetic route to Nabumetone.

Application in Radiopharmaceutical Synthesis (e.g., ¹⁸F-labeled derivatives)

While direct large-scale application in the synthesis of ¹⁸F-labeled derivatives from this compound is not extensively detailed, related structures are utilized in radiopharmaceutical development. For instance, the fluoroethyl analog, 2-(1-fluoroethyl)-6-methoxynaphthalene, has shown utility in positron emission tomography (PET) imaging due to its efficient ¹⁸F radiolabeling. This suggests the potential for derivatives of this compound to be adapted for radiopharmaceutical applications. The synthesis of other radiolabeled compounds, such as [¹¹C]BMP, involves the methylation of a precursor, a type of reaction that highlights the chemical transformations possible on similar heterocyclic cores. nih.gov

Building Block in Advanced Organic Synthesis for Complex Molecules

Beyond its pharmaceutical applications, this compound serves as a valuable building block for constructing more complex and functional organic molecules. tandfonline.com

Synthesis of Soluble Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives

A significant application of this compound is in the synthesis of derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), a class of organic semiconductors with high performance. acs.orgresearchgate.net The synthesis of 2-brominated DNTT (Br-DNTT) utilizes this compound as a starting material, preserving the bromo group for further functionalization through chemoselective metalation and cross-coupling reactions. acs.orgresearchgate.net This Br-DNTT then acts as a versatile precursor for a variety of 2-substituted DNTT derivatives. acs.orgresearchgate.net These derivatives, featuring different functional groups, exhibit improved solubility, which is crucial for solution-based processing of organic field-effect transistors (OFETs). acs.orgresearchgate.net

Research has demonstrated that the one-step functionalization of Br-DNTT via palladium- and copper-catalyzed cross-coupling reactions can introduce a range of substituents in high yields (73% to 98%). acs.orgresearchgate.net Some of these soluble DNTT derivatives have been successfully used in the fabrication of OFETs, showing promising hole mobilities. acs.orgresearchgate.net For example, a DNTT derivative with a specific ether-containing butyl group achieved a high solubility of 8.45 g L⁻¹ and an average hole mobility of 0.28 cm² V⁻¹ s⁻¹. acs.orgresearchgate.net

| Starting Material | Key Intermediate | Application | Research Finding |

| This compound | 2-Bromo-DNTT (Br-DNTT) | Organic Semiconductors (OFETs) | Introduction of solubilizing groups leads to improved solubility and high hole mobility in devices. acs.orgresearchgate.net |

This table summarizes the use of this compound in the synthesis of advanced organic materials.

Potential in Material Science and Organic Electronics (derived from cross-coupling applications)

The tailored structure of this compound, featuring a reactive bromine site and an electron-donating methoxy (B1213986) group on a naphthalene (B1677914) framework, establishes it as a pivotal building block in material science and the field of organic electronics. Its utility is most prominently showcased through its participation in various cross-coupling reactions, which facilitate the construction of extended, conjugated molecular systems. These systems are the cornerstone of high-performance organic electronic devices, and their electronic and photophysical characteristics can be finely tuned by leveraging the unique properties of the this compound precursor.

A cornerstone of modern organic synthesis, cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions provide a powerful methodology for the formation of carbon-carbon bonds. In the context of this compound, the bromo group acts as a versatile handle for the introduction of a diverse range of organic moieties. This capability allows for the systematic synthesis of novel organic materials with extensive π-conjugated systems, a fundamental requirement for efficient charge transport in organic semiconductors.

For instance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids has been employed to create new biaryl compounds. The electron-donating nature of the methoxy group on the naphthalene core influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This modulation is critical for optimizing the charge injection and transport properties of the material, as well as its light-emitting characteristics. Research has demonstrated that palladium complexes with specialized ligands can effectively catalyze the Suzuki-Miyaura coupling of this compound, even with sterically hindered substrates, achieving complete conversion and high yields in short reaction times. smolecule.com

Similarly, the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been utilized to synthesize fluorene (B118485) derivatives incorporating the 6-methoxynaphthalen-2-yl group. These materials have been investigated for their applicability in organic light-emitting diodes (OLEDs).

Applications in Organic Light-Emitting Diodes (OLEDs)

In the competitive landscape of display and lighting technology, Organic Light-Emitting Diodes (OLEDs) are prized for their high contrast, vibrant colors, and thin form factors. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its emissive and charge-transporting layers. The 6-methoxy-2-naphthyl unit, readily accessible from this compound, has been integrated into a variety of organic molecules tailored for OLED applications.

A notable example is the synthesis of symmetrical fluorene derivatives through Sonogashira coupling reactions. In one study, 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene was synthesized and its photophysical properties were evaluated. researchgate.net The introduction of the 6-methoxynaphthalen-2-yl ethynyl (B1212043) substituents was shown to influence the electronic structure and emission characteristics of the fluorene core. OLEDs fabricated using these materials as donors in exciplex-forming systems exhibited promising performance, emitting in the blue-white region of the spectrum. researchgate.net The device incorporating the 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene as a donor demonstrated favorable energy levels for exciplex formation and efficient device operation. researchgate.netresearchgate.net

The following table summarizes the key compounds involved in this research:

| Compound Name | Application Area |

| This compound | Starting Material |

| 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | OLED Emitter |

Use in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The charge carrier mobility of the organic semiconductor is a critical parameter that dictates the performance of an OFET. The molecular packing in the solid state plays a crucial role in determining this mobility.

This compound serves as a key starting material in the synthesis of high-performance organic semiconductors for OFETs. A prominent example is the synthesis of soluble dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives. acs.org The synthesis begins with this compound and proceeds through a series of reactions to form a brominated DNTT precursor. This precursor can then be functionalized through various palladium- and copper-catalyzed cross-coupling reactions to introduce substituents that enhance solubility without significantly disrupting the desirable electronic properties of the DNTT core. acs.org

OFET devices fabricated with these DNTT derivatives have shown promising results. For instance, a derivative substituted with a 4-(2-(2-methoxyethoxy)ethoxy)butyl group exhibited a high solubility of 8.45 g L⁻¹ and an average hole mobility of 0.28 cm² V⁻¹ s⁻¹. acs.org This demonstrates the successful application of this compound in creating solution-processable organic semiconductors with respectable charge transport characteristics.

The table below lists the compounds central to this research:

| Compound Name | Role in Research |

| This compound | Starting Material |

| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives | Active material in OFETs |

| 2-Bromo-DNTT | Intermediate for functionalization |

Role in the Development of Conjugated Polymers

Conjugated polymers are a versatile class of materials that are integral to the fabrication of a wide array of organic electronic devices, including solar cells, sensors, and flexible circuits. The polymerization of monomers derived from this compound, typically through cross-coupling polymerization techniques, offers a pathway to novel conjugated polymers with tailored properties.

One area of investigation involves the synthesis of helical conjugated polymers. For example, chiral poly(alkyl phenylpropiolate)s have been synthesized where one of the stereogenic groups is (S)-(+)-[1-(6-methoxy-2-naphthyl)ethyl]. researchgate.netmdpi.com These polymers are synthesized from monomers prepared through esterification, and their polymerization is effected by transition metal catalysts. The resulting polymers exhibit high molecular weights and are thermally stable. researchgate.net The incorporation of the chiral 6-methoxy-2-naphthyl-containing group induces a helical conformation in the polymer chain, leading to specific chiroptical properties. researchgate.netmdpi.com

Furthermore, the direct polymerization of ethynyl-substituted naphthalenes derived from this compound has been explored. Poly(6-methoxy-2-ethynylnaphthalene) has been synthesized using a rhodium complex catalyst. The resulting polymer is a π-conjugated system with a helical structure. The properties of this polymer, including its color and helical pitch, were found to be influenced by the polymerization conditions. Such control over the polymer's solid-state structure is crucial for tuning its electronic and optical properties for specific applications.

The following table includes the key compounds mentioned in this section:

| Compound Name | Type of Material |

| This compound | Precursor to Monomers |

| Chiral poly(alkyl phenylpropiolate)s with (S)-(+)-[1-(6-methoxy-2-naphthyl)ethyl] groups | Helical Conjugated Polymer |

| Poly(6-methoxy-2-ethynylnaphthalene) | π-Conjugated Helical Polymer |

| 6-methoxy-2-ethynylnaphthalene | Monomer |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 2-Bromo-6-methoxynaphthalene often involves reagents like dimethyl sulfate (B86663) and methyl halides, which present significant toxicological and environmental hazards. tandfonline.com Recognizing these drawbacks, a key area of future research is the development of greener, safer, and more efficient synthetic routes.

Emerging methodologies focus on environmentally benign reagents and innovative reaction conditions. For instance, dimethyl carbonate (DMC) has been successfully used as a substitute for hazardous methylating agents in the synthesis of this compound from 6-bromo-2-naphthol (B32079). tandfonline.com This process is advantageous as its only by-products are carbon dioxide and methanol (B129727), which are easily removable. tandfonline.com Another promising approach involves the site-directed nuclear bromination of 2-methoxynaphthalene (B124790) through two-phase electrolysis, a method that boasts high yield and regioselectivity, making it potentially suitable for industrial-scale production. tandfonline.com

Further research is also exploring microwave-assisted synthesis, which can significantly reduce reaction times, and processes that utilize catalytic amounts of base without the need for additional solvents. tandfonline.com The development of one-pot syntheses, such as the process starting from 2-methoxy-naphthalene which is first brominated to an intermediate and then dehalogenated with iron powder without separation, also represents a significant step towards process intensification and sustainability. prepchem.comgoogle.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor(s) | Key Reagents/Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Classical Methylation | 6-Bromo-2-naphthol | Dimethyl sulfate, Methyl halides | Commonly used, established procedures | tandfonline.com |

| Green Methylation | 6-Bromo-2-naphthol | Dimethyl carbonate (DMC), K₂CO₃, 130-135°C | Environmentally benign, non-toxic by-products | tandfonline.com |

| Electrochemical Bromination | 2-Methoxynaphthalene | Sodium bromide, Two-phase electrolysis | High yield, high regioselectivity | tandfonline.com |

| Microwave-Assisted Synthesis | 6-Bromo-2-naphthol | Tetramethylammonium (B1211777) chloride | Efficient, reduced reaction time | tandfonline.com |

| One-Pot Bromination/Dehalogenation | 2-Methoxynaphthalene | Bromine, Acetic acid, Iron powder | Process intensification, avoids intermediate isolation | prepchem.comgoogle.com |

| Catalytic Hydrodebromination | 1,6-Dibromo-2-methoxynaphthalene (B3014816) | Hydrogen, Tungsten carbide-based catalyst | Regioselective, efficient | google.comgoogle.com |

Unveiling New Reactivity Patterns and Unexplored Transformations

The primary documented reaction of this compound is its participation as an aryl halide in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, to produce NSAIDs. medchemexpress.comtargetmol.com However, the chemical structure—a naphthalene (B1677914) core with both an electron-donating methoxy (B1213986) group and a reactive bromine atom—suggests a rich and largely untapped potential for other chemical transformations.

Future research is expected to delve into a broader range of cross-coupling reactions beyond the Heck reaction. This includes exploring its utility in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions to generate a diverse library of 6-methoxy-2-substituted naphthalene derivatives. These derivatives could serve as scaffolds for new classes of pharmaceuticals or functional materials.

Furthermore, the reactivity of the naphthalene ring system itself, influenced by the existing substituents, remains an area ripe for exploration. Investigations into electrophilic aromatic substitution, nucleophilic aromatic substitution (under specific conditions), and the generation of aryne intermediates from related bromo-methoxy-naphthalene precursors could unveil novel synthetic pathways. researchgate.net For example, studies on related compounds like 2-(bromoacetyl)-6-methoxynaphthalene (B52980) show that the bromoacetyl group is highly electrophilic, enabling various nucleophilic substitutions, and the methoxy group can be oxidized. These transformations hint at the latent reactivity that could be harnessed from this compound itself or its immediate derivatives.

Expansion of Applications in Emerging Technologies and Advanced Materials

While its role as a pharmaceutical intermediate is secure, the unique photophysical and electronic properties of the naphthalene core suggest that this compound could be a valuable building block for advanced materials. The methoxy group, an electron-donating substituent, can influence the fluorescence and electronic characteristics of the naphthalene system.

Emerging research could focus on leveraging this compound for the synthesis of: